

Spectroscopic data for 4-Cyclohexylbenzoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Cyclohexylbenzoic acid

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A Comprehensive Spectroscopic Guide to 4-Cyclohexylbenzoic Acid

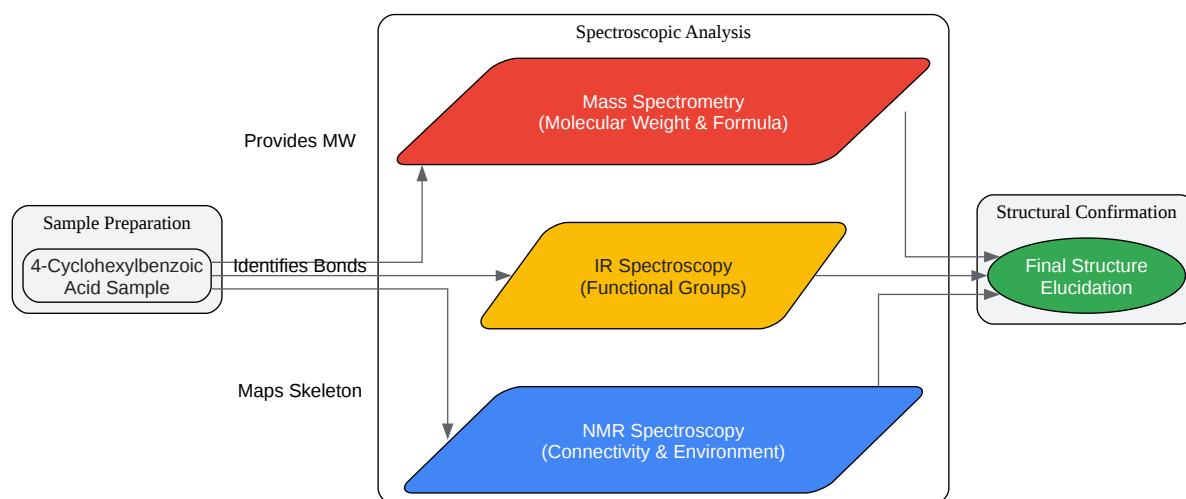
This technical guide provides an in-depth analysis of the spectroscopic data for **4-Cyclohexylbenzoic acid** (CAS No: 20029-52-1), a molecule of interest in materials science and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint

4-Cyclohexylbenzoic acid ($C_{13}H_{16}O_2$) is a bifunctional molecule featuring a rigid aromatic core and a flexible aliphatic cyclohexane ring, terminating in a carboxylic acid group. This unique structure imparts properties that are leveraged in liquid crystal synthesis and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will deconstruct the 1H NMR, ^{13}C NMR, IR, and Mass Spectra to provide a comprehensive and self-validating characterization of the molecule.

The Analytical Workflow: A Holistic Approach

The structural confirmation of a molecule like **4-Cyclohexylbenzoic acid** is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.



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Caption: Workflow for Spectroscopic Structural Elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the foundational data point for any chemical structure analysis: the molecular weight. For **4-Cyclohexylbenzoic acid**, this technique confirms the elemental

composition and offers insights into the molecule's stability and fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: A dilute solution of **4-Cyclohexylbenzoic acid** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. Alternatively, a direct insertion probe can be used for solid samples.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ($M^{+\bullet}$).
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z .

Data Interpretation

The mass spectrum of **4-Cyclohexylbenzoic acid** is characterized by a distinct molecular ion peak and several key fragment ions.

m/z	Assignment	Interpretation
204	$[M]^{+\bullet}$	Molecular Ion: Confirms the molecular weight of 204 g/mol . Its presence indicates that the molecule is stable enough to survive the high-energy ionization process.
187	$[M-OH]^{+}$	Loss of the hydroxyl radical from the carboxylic acid group.
159	$[M-COOH]^{+}$	Loss of the entire carboxyl group, resulting in the cyclohexylbenzene cation.
121	$[C_7H_5O_2]^{+}$	Benzoic acid fragment, suggesting cleavage of the cyclohexyl group.
105	$[C_7H_5O]^{+}$	Benzoyl cation, a common fragment from benzoic acid derivatives.

The most crucial piece of information is the molecular ion peak at $m/z = 204$, which perfectly matches the calculated molecular weight of $C_{13}H_{16}O_2$ (204.26 g/mol). This provides strong evidence for the elemental formula of the compound.[\[1\]](#)

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: KBr Pellet

- Sample Preparation: A small amount of **4-Cyclohexylbenzoic acid** (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Interpretation

The IR spectrum of **4-Cyclohexylbenzoic acid** shows several characteristic absorption bands that confirm the presence of the carboxylic acid, the aromatic ring, and the cyclohexyl group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3000 (broad)	O-H stretch	Carboxylic Acid O-H
2929, 2854	C-H stretch	Cyclohexane (aliphatic) C-H
~1680	C=O stretch	Carboxylic Acid C=O (conjugated)
~1610, 1575	C=C stretch	Aromatic Ring C=C
~1420	O-H bend	Carboxylic Acid O-H in-plane bend
~1290	C-O stretch	Carboxylic Acid C-O
~930 (broad)	O-H bend	Carboxylic Acid O-H out-of-plane bend (dimer)

The most telling feature is the extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ confirms the presence of a conjugated carbonyl group (C=O), its frequency lowered from the typical ~1710 cm⁻¹ due to conjugation with the benzene ring. Finally, the sharp peaks just below 3000 cm⁻¹ (2929 and 2854 cm⁻¹) are definitive evidence of the aliphatic C-H bonds in the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationship of atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **4-Cyclohexylbenzoic acid** is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ =0.00 ppm).
- Data Acquisition: The sample is placed in the magnet of a high-field NMR spectrometer (e.g., 400 MHz).
- ^1H NMR: A proton NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment, and their neighboring protons.
- ^{13}C NMR: A carbon-13 NMR spectrum is acquired (typically proton-decoupled), revealing the number of unique carbon environments in the molecule.

^1H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality
~12.8	Singlet, broad	1H	-COOH	The acidic proton is highly deshielded and typically appears as a broad singlet.
7.86	Doublet	2H	Aromatic H (ortho to -COOH)	These protons are deshielded by the electron-withdrawing carboxylic acid group and the aromatic ring current. They are split by the adjacent meta-protons.
7.35	Doublet	2H	Aromatic H (meta to -COOH)	These protons are less deshielded than the ortho-protons and are split by the ortho-protons.
2.55	Multiplet	1H	Cyclohexyl CH (methine)	The single proton attached to the benzene ring is deshielded by the ring and appears as a complex multiplet due to coupling

with the adjacent CH₂ groups.

The remaining ten protons of the cyclohexyl ring are in a complex, overlapping region, typical for aliphatic cyclic systems.

1.1-1.9	Multiplet, broad	10H	Cyclohexyl CH ₂
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The clear 2H:2H doublet pattern in the aromatic region is characteristic of a 1,4-disubstituted (para) benzene ring. The integration values (1:2:2:1:10) perfectly match the number of protons in each unique environment of the **4-Cyclohexylbenzoic acid** structure.

¹³C NMR Data Interpretation (Proton-Decoupled)

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to symmetry, fewer than 13 signals are expected.

| Chemical Shift (δ , ppm) | Assignment | Causality | | :--- | :--- | -COOH | The carbonyl carbon is highly deshielded, appearing far downfield. | | ~170 | Aromatic C (ipso-, attached to -COOH) | The quaternary carbon attached to the carboxylic acid. | | ~148 | Aromatic C (ipso-, attached to cyclohexyl) | The quaternary carbon attached to the cyclohexyl group. | | ~130 | Aromatic CH (ortho to -COOH) | The two equivalent aromatic carbons ortho to the carboxylic acid. | | ~128 | Aromatic CH (meta to -COOH) | The two equivalent aromatic carbons meta to the carboxylic acid. | | ~44 | Cyclohexyl CH (methine) | The carbon directly attached to the aromatic ring. | | ~34 | Cyclohexyl CH₂ | The two equivalent methylene carbons adjacent to the methine carbon. | | ~27 | Cyclohexyl CH₂ | The two equivalent methylene carbons beta to the methine carbon. | | ~26 | Cyclohexyl CH₂ | The single methylene carbon gamma to the methine carbon. |

The presence of nine distinct signals in the ¹³C NMR spectrum is consistent with the molecular symmetry of **4-Cyclohexylbenzoic acid**. The chemical shifts align perfectly with expectations for a carboxylic acid, a 1,4-disubstituted aromatic ring, and a cyclohexane ring.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from Mass Spectrometry, IR Spectroscopy, and both ^1H and ^{13}C NMR Spectroscopy provides an unambiguous and comprehensive characterization of **4-Cyclohexylbenzoic acid**.

- MS confirms the molecular formula $\text{C}_{13}\text{H}_{16}\text{O}_2$ with a molecular ion at m/z 204.
- IR identifies the key functional groups: a hydrogen-bonded carboxylic acid, a substituted aromatic ring, and aliphatic C-H bonds.
- ^1H NMR elucidates the 1,4-disubstitution pattern of the benzene ring and confirms the proton count and connectivity of the entire molecule.
- ^{13}C NMR verifies the carbon skeleton and the presence of nine unique carbon environments consistent with the molecule's symmetry.

This self-validating dataset demonstrates the power of a multi-technique approach to structural elucidation, providing the high-confidence data required for advanced research and development applications.

References

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [\[Link\]](#)
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [\[Link\]](#)
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Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

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